molecular formula C17H17N5O2S B2959585 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1706222-53-8

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2959585
M. Wt: 355.42
InChI Key: RYKASPBLSZINTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as MTQP, is a novel compound with potential applications in scientific research. MTQP has been found to exhibit various biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Inoue et al. (1994) describes the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials. These compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents [Inoue et al., 1994].

Antimicrobial Agents

Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which were evaluated for antimicrobial activity against various bacteria and fungi. This research contributes to the development of new antimicrobial agents [Patel et al., 2012].

Cytotoxicity of Trifluoromethyl-substituted Compounds

Research by Bonacorso et al. (2016) on the synthesis of (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones explored their cytotoxic effects. These compounds showed significant cytotoxicity in human leukocytes at high concentrations, indicating potential applications in studying cellular toxicity mechanisms [Bonacorso et al., 2016].

Spectroscopic Properties and Environmental Effects

A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. The research provided insights into the effects of structure and environment on the spectroscopic properties of these compounds, useful for developing fluorescent probes or materials [Al-Ansari, 2016].

Synthesis and Antitumor Activities

A Chinese study synthesized novel quinazoline derivatives targeting the HER_2 receptor, showing better antitumor activities than Lapatinib against several cancer cell lines. This highlights the potential of these compounds in cancer therapy research [Cai Zhi-qian, 2015].

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-16(25-21-20-11)17(23)22-8-6-12(7-9-22)24-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKASPBLSZINTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

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